molecular formula C13H21NO3 B15317369 Tert-butyl3-ethyl-3-ethynylmorpholine-4-carboxylate

Tert-butyl3-ethyl-3-ethynylmorpholine-4-carboxylate

Cat. No.: B15317369
M. Wt: 239.31 g/mol
InChI Key: LFIWCFUISCHKAR-UHFFFAOYSA-N
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Description

Tert-butyl3-ethyl-3-ethynylmorpholine-4-carboxylate is a specialized morpholine derivative of high interest in medicinal chemistry and drug discovery research. This compound features a morpholine ring system, a privileged scaffold commonly found in pharmaceuticals, which is further functionalized with both ethynyl and ethyl substituents. The ethynyl group is a versatile handle for further synthetic elaboration via metal-catalyzed coupling reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), making this compound a valuable building block for click chemistry applications. This allows researchers to efficiently create diverse compound libraries or conjugate the morpholine core to other biomolecules or chemical entities. The tert-butyloxycarbonyl (Boc) protecting group is a standard feature in synthetic organic chemistry, safeguarding the morpholine nitrogen and allowing for selective deprotection under mild acidic conditions to unveil the secondary amine for further derivatization. The specific stereochemistry and substitution pattern on the morpholine ring can be critical for imparting desired biological activity and physicochemical properties to potential drug candidates. As a key chemical intermediate , it is used in the synthesis of more complex molecules for screening against biological targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for personal, cosmetic, or household purposes.

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate

InChI

InChI=1S/C13H21NO3/c1-6-13(7-2)10-16-9-8-14(13)11(15)17-12(3,4)5/h1H,7-10H2,2-5H3

InChI Key

LFIWCFUISCHKAR-UHFFFAOYSA-N

Canonical SMILES

CCC1(COCCN1C(=O)OC(C)(C)C)C#C

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications. Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate with key analogs identified in the evidence:

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight (g/mol) XLogP3 Notable Features Reference
tert-butyl 3-ethynyl-3-formylmorpholine-4-carboxylate Ethynyl, Formyl C₁₂H₁₇NO₄ 239.27 0.4 Polar due to formyl; reactive aldehyde
tert-butyl 4-formyl-4-(prop-2-en-1-yl)piperidine-1-carboxylate Formyl, Propenyl C₁₄H₂₃NO₃ 253.34 2.0 Piperidine core; higher lipophilicity
tert-butyl (3R)-3-ethenylmorpholine-4-carboxylate Ethenyl (vinyl) C₁₁H₁₉NO₃ 213.27 N/A Less steric hindrance; vinyl reactivity
tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate Hydroxyethyl C₁₂H₂₃NO₄ 245.32 N/A Polar, hydrogen-bonding capability
tert-butyl (R)-3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate Ethoxy-oxoethyl C₁₃H₂₃NO₅ 273.33 N/A Ester functionality; moderate reactivity

Key Observations:

  • Lipophilicity (XLogP3): The ethynyl-formyl derivative (XLogP3 = 0.4) is less lipophilic than the piperidine analog (XLogP3 = 2.0), likely due to the polar formyl group. The target compound (with ethyl and ethynyl) may exhibit intermediate lipophilicity.
  • Reactivity: The ethynyl group enables click chemistry (e.g., azide-alkyne cycloaddition), distinct from the propenyl (piperidine analog) or hydroxyethyl substituents, which favor hydrogen bonding or ester hydrolysis.

Challenges and Limitations

  • Data Gaps: Direct experimental data (e.g., NMR, crystallography) for the target compound is lacking, necessitating extrapolation from analogs.

Biological Activity

Tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by the presence of a tert-butyl group, an ethynyl group, and a morpholine ring, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₁H₁₇NO₃
  • Molecular Weight : 211.26 g/mol
  • Key Functional Groups : Tert-butyl group, ethynyl group, morpholine ring

Interaction Studies

Preliminary studies indicate that Tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate interacts with specific enzymes and receptors involved in various disease pathways. These interactions are critical for understanding its potential therapeutic applications and guiding drug development efforts. Notably, ongoing research aims to elucidate these interactions at a molecular level.

Table 1: Comparison of Biological Activities with Similar Compounds

Compound NameMolecular FormulaKey Features
Tert-butyl 2-ethynylmorpholine-4-carboxylateC₁₁H₁₇NO₃Similar structure; different position of ethynyl
EthynylmorpholineC₇H₉NOLacks tert-butyl group; simpler structure
Morpholine-4-carboxylic acidC₇H₉NO₂Contains carboxylic acid; no ethynyl group

This table illustrates how structural variations can affect the chemical properties and biological activities of related compounds.

Therapeutic Applications

Research has indicated that Tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate may have applications in treating conditions associated with P2X purinoreceptors. Specifically, it has shown promise as a potential antagonist for the P2X3 receptor, which plays a role in pain signaling and other physiological processes. The compound's selectivity and low toxicity profile make it a candidate for further development in pain management therapies.

Case Studies

  • P2X3 Receptor Antagonism :
    A study focused on the antagonistic effects of various compounds on the P2X3 receptor revealed that Tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate exhibited significant binding affinity compared to other tested compounds. This suggests its potential as a therapeutic agent in managing conditions like neuropathic pain.
  • Pharmacokinetic Profile :
    In vivo studies assessing the pharmacokinetics of this compound demonstrated favorable absorption and distribution characteristics, indicating that it could be effectively utilized in clinical settings.

Research Findings

Recent investigations into the biological activity of Tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate have highlighted several key findings:

  • Binding Affinity : The compound has been shown to bind selectively to specific targets, which is crucial for its therapeutic efficacy.
  • Metabolic Stability : Studies indicate that this compound has good metabolic stability, which is essential for maintaining effective drug levels in the body.

Q & A

Q. Experimental Validation :

  • Kinase Assays : Use recombinant enzymes (e.g., EGFR, MAPK) to measure IC₅₀ values.
  • Molecular Docking : Simulate binding poses with GPCRs (e.g., serotonin receptors) using Schrödinger Suite or AutoDock .

Methodological: How to optimize regioselectivity in N-Boc protection?

Answer:
Regioselectivity challenges arise due to competing amine or hydroxyl group reactions. Strategies include:

  • pH Control : Conduct reactions at pH 8–9 (via Et₃N) to deprotonate the morpholine nitrogen preferentially .
  • Temperature Modulation : Lower temperatures (0–5°C) slow competing reactions, favoring Boc protection at nitrogen over oxygen .
  • Protecting Group Alternatives : Compare Boc with Fmoc or Cbz groups to assess selectivity trade-offs .

Example : A 2025 study achieved >90% N-Boc selectivity by reacting Boc₂O at 0°C in DCM with slow reagent addition .

Advanced: What strategies mitigate decomposition during storage?

Answer:
Decomposition pathways include hydrolysis (Boc group) or alkyne oxidation. Mitigation involves:

  • Storage Conditions : Anhydrous environments (desiccants like silica gel) at -20°C in amber vials to prevent light-induced degradation .
  • Stabilizers : Add radical scavengers (e.g., BHT) to inhibit alkyne polymerization .
  • Periodic Analysis : Monitor purity via LC-MS every 3–6 months; repurify if degradation exceeds 5% .

Methodological: How to design analogs to probe structure-activity relationships (SAR)?

Answer:

  • Core Modifications : Replace ethynyl with cyano or vinyl groups to assess electronic effects on bioactivity .
  • Steric Variations : Substitute tert-butyl with smaller groups (e.g., isopropyl) to study steric hindrance in target binding .
  • Functional Group Additions : Introduce sulfonamides or halogens at the 4-position to enhance solubility or binding affinity .

SAR Table : Example Modifications and Outcomes

AnalogModificationBioactivity ChangeReference
3-Cyano derivativeEthynyl → CNReduced kinase inhibition
4-Fluoro substitutedF at 4-positionImproved GPCR binding

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